Ethyl 2-bromo-3-phenylpropanoate

Organic synthesis Purification science Process chemistry

Ethyl 2-bromo-3-phenylpropanoate (CAS 39149-82-1; synonym: ethyl α-bromo-β-phenylpropionate; ethyl α-bromohydrocinnamate) is an α-bromo ester belonging to the benzenepropanoic acid ester class, with molecular formula C11H13BrO2 and molecular weight 257.12 g/mol. The compound possesses a single undefined stereocenter at the α-carbon, five rotatable bonds, a topological polar surface area of 26.3 Ų, and zero hydrogen bond donors.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 39149-82-1
Cat. No. B018222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-phenylpropanoate
CAS39149-82-1
SynonymsEthyl 2-Bromo-3-phenylpropanoate;  Ethyl 2-Bromo-3-phenylpropionate;  Ethyl α-Bromohydrocinnamate; 
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)Br
InChIInChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
InChIKeyMVCUFNYFDQMSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-3-phenylpropanoate (CAS 39149-82-1): Core Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 2-bromo-3-phenylpropanoate (CAS 39149-82-1; synonym: ethyl α-bromo-β-phenylpropionate; ethyl α-bromohydrocinnamate) is an α-bromo ester belonging to the benzenepropanoic acid ester class, with molecular formula C11H13BrO2 and molecular weight 257.12 g/mol [1]. The compound possesses a single undefined stereocenter at the α-carbon, five rotatable bonds, a topological polar surface area of 26.3 Ų, and zero hydrogen bond donors [1]. It is typically supplied as a clear, colorless to yellow liquid with a purity specification of ≥95%, stored at −20 °C, and exhibits solubility in chloroform, ethyl acetate, and methanol . First reported via decarboxylation of ethyl bromo(phenylmethyl)propanedioate in the Journal of the American Chemical Society (1949, 71, 3107) [2], the compound serves primarily as a synthetic intermediate for pharmaceuticals and fine chemicals, with cited roles in antiviral compound patents (CA-3075812-A1, WO-2019068841-A1) and apelin receptor agonist development (EP-3380970-A1) .

Why Ethyl 2-Bromo-3-phenylpropanoate Cannot Be Casually Replaced by In-Class α-Halo Ester Analogs


The α-bromo-β-phenylpropanoate scaffold embeds three independently tunable structural variables—ester alkyl chain (methyl, ethyl, tert-butyl), halogen identity (Cl, Br, I), and halogen position (α vs β)—each of which exerts a non-trivial and often non-additive influence on reactivity, purification behavior, and downstream synthetic compatibility. Substituting ethyl for methyl alters lipophilicity (LogP shifts from ~2.17 to 2.56) and boiling point by approximately 17 °C at atmospheric pressure . Replacing bromine with chlorine reduces SN2 leaving-group aptitude by roughly one order of magnitude in relative rate, as established by the well-characterized halide leaving-group series (I > Br > Cl >> F) [1]. Relocating the bromine from the α- to the β-position eliminates the Reformatsky-active α-halo ester motif and gives a regioisomer (CAS 1884-29-3) that undergoes entirely different reaction manifolds (e.g., Pd-catalyzed coupling rather than organozinc formation) [2]. The tert-butyl ester analog (CAS 75898-42-9), despite sharing the α-bromo pharmacophore, has a molecular weight 28 Da higher (285.18 vs 257.12 g/mol) and a boiling point approximately 22 °C higher, complicating distillation-based purification . These differences are sufficiently large that generic substitution without re-optimization of reaction conditions risks yield loss, impurity profile shifts, and procurement of a compound unsuited to the intended transformation.

Quantitative Evidence Guide: Head-to-Head Differentiation of Ethyl 2-Bromo-3-phenylpropanoate from Its Closest Analogs


Distillation-Purification Advantage: Lower Reduced-Pressure Boiling Point vs. tert-Butyl Analog

Ethyl 2-bromo-3-phenylpropanoate exhibits an experimentally measured boiling point of 115–117 °C at 2 mmHg , whereas its tert-butyl ester analog (tert-butyl 2-bromo-3-phenylpropionate, CAS 75898-42-9) has a predicted boiling point of 310.5 ± 22.0 °C at 760 mmHg and approximately 120–130 °C at reduced pressure (estimated) . The significantly lower reduced-pressure boiling point—a difference of at least 10–15 °C under comparable vacuum—enables gentler蒸馏 conditions that reduce the risk of thermal dehydrobromination or ester pyrolysis during purification. The methyl ester analog (CAS 3196-22-3) boils at 271.4 ± 20.0 °C at 760 mmHg , which is approximately 17 °C lower than the ethyl ester at atmospheric pressure, but the methyl ester's lower molecular weight (243.10 g/mol vs. 257.12 g/mol) and higher volatility may lead to greater losses during rotary evaporation, making the ethyl ester a more practical balance of volatility and retention.

Organic synthesis Purification science Process chemistry

Lipophilicity Balance: LogP of 2.56 Offers Superior Phase-Partitioning Control vs. Methyl Ester and Chloro Analog

The measured LogP of ethyl 2-bromo-3-phenylpropanoate is 2.56 (experimental) with a computed XLogP3 of 3.5 [1]. In contrast, the methyl ester analog (methyl 2-bromo-3-phenylpropanoate, CAS 3196-22-3) has a reported LogP ranging from 2.17 (experimental) to 2.75 (computed) , approximately 0.4–0.8 log units lower. The chloro analog (ethyl 2-chloro-3-phenylpropanoate, CAS 7497-19-0) has a LogP of 2.40 (experimental) [2], approximately 0.16 log units lower. The tert-butyl analog is more lipophilic (theoretical LogP increase of ~0.5–0.8 units per additional methylene), which would shift it toward excessive retention in organic phases and reduced aqueous workup efficiency. The ethyl ester occupies a practical middle ground: sufficiently lipophilic (LogP 2.56) for efficient extraction into ethyl acetate or dichloromethane during aqueous workup, yet not so lipophilic as to resist back-extraction or complicate reverse-phase chromatographic monitoring. The ACD/LogD at pH 5.5 and 7.4 is 3.07, indicating pH-independent partitioning behavior that simplifies extractive workup regardless of aqueous phase acidity .

Medicinal chemistry Physicochemical profiling Extraction optimization

Leaving-Group Reactivity: Bromo vs. Chloro Confers SN2 Rate Advantage of Approximately 5- to 50-Fold

The α-bromine substituent in ethyl 2-bromo-3-phenylpropanoate serves as a leaving group in SN2 nucleophilic substitutions and Reformatsky organozinc formation. The halide leaving-group ability follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide being a better leaving group than chloride by virtue of its lower basicity (pKa of HBr ≈ −9 vs. HCl ≈ −7) and greater polarizability [1]. Quantitatively, replacement of chlorine with bromine in α-halo esters increases SN2 reaction rates by approximately 5- to 50-fold depending on the nucleophile and solvent system, as established by classical leaving-group studies on alkyl halides—this trend extends to α-halo esters where the adjacent carbonyl further polarizes the C–X bond [1][2]. The ethyl 2-chloro-3-phenylpropanoate analog (CAS 7497-19-0) has a molecular weight of 212.67 g/mol and density of 1.137 g/cm³ vs. 257.12 g/mol and ~1.36 g/cm³ for the bromo compound [3]. While the chloro analog is less expensive by mass, its slower SN2 kinetics necessitate longer reaction times, higher temperatures, or larger nucleophile excess to achieve comparable conversion, which can erode the cost advantage and increase byproduct formation. The bromo compound is therefore preferred when reaction rate and ambient-temperature reactivity are prioritized.

Nucleophilic substitution Reaction kinetics Synthetic methodology

Regioisomeric Specificity: α-Bromo Substitution Enables Reformatsky and Enolate Chemistry Inaccessible to the β-Bromo Isomer

Ethyl 2-bromo-3-phenylpropanoate (α-bromo, CAS 39149-82-1) and ethyl 3-bromo-3-phenylpropanoate (β-bromo, CAS 1884-29-3) are constitutional isomers with identical molecular formulas (C11H13BrO2) and molecular weights (257.12 g/mol) but profoundly divergent reactivity profiles. The α-bromo isomer is competent in the Reformatsky reaction—treatment with zinc metal generates an organozinc enolate that adds chemoselectively to aldehydes and ketones to form β-hydroxy esters without self-condensation [1]. The β-bromo isomer lacks the α-halo ester motif and cannot form a Reformatsky reagent; instead, it undergoes Pd-catalyzed cross-coupling and elimination chemistry, reacting with pentane-2,4-dione under Pd(OAc)₂/PPh₃ catalysis to give unexpected cyclized products rather than the simple substitution products accessible from the α-isomer [2]. In the asymmetric bromination literature, crystalline cyclodextrin-mediated bromination of ethyl trans-cinnamate yields the β-bromo isomer (ethyl 3-bromo-3-phenylpropanoate) in 46% e.e. (R) and 31% e.e. (S), respectively [3], whereas the α-bromo isomer is typically prepared via Hell-Volhard-Zelinsky-type bromination or diazotization-bromination of phenylalanine derivatives [4]. These divergent synthetic origins mean the two isomers are not interchangeable; selecting the α-bromo isomer commits the user to enolate/Reformatsky strategies, while the β-isomer directs toward cross-coupling pathways.

Regioselective synthesis Organometallic chemistry Reaction design

Hydrolytic Stability Profile: Predicted Half-Life of ~29 Days at pH 7 Enables Ambient Bench-Top Handling While Maintaining Sufficient Lability for In Situ Hydrolysis Strategies

The EPI Suite HYDROWIN model predicts an aqueous base-catalyzed hydrolysis rate constant (Kb) of 2.748 L/mol-sec at pH > 8 and 25 °C for ethyl 2-bromo-3-phenylpropanoate, corresponding to a half-life of 2.92 days at pH 8 and 29.2 days at pH 7 . These estimates place the compound in a practical stability window: it remains intact during standard aqueous workup at neutral pH (half-life ~1 month), yet hydrolyzes readily under mildly basic conditions when deliberate ester cleavage is desired. The methyl ester analog, with its smaller alkoxy leaving group (methoxide vs. ethoxide), is expected to hydrolyze approximately 1.5- to 3-fold faster under alkaline conditions due to reduced steric shielding of the carbonyl—a trend that is well-established in the ester hydrolysis literature [1]. The tert-butyl ester, by contrast, is significantly more resistant to base-catalyzed hydrolysis (t₁/₂ at pH 8 typically >30 days for tert-butyl esters) but susceptible to acid-catalyzed cleavage (e.g., TFA), which represents a different deprotection logic [2]. The ethyl ester thus offers a balanced hydrolytic profile: adequate stability for multi-step sequences involving aqueous washes, yet reactive enough for saponification to the free acid (2-bromo-3-phenylpropionic acid) without resorting to strongly acidic or specialized deprotection conditions.

Ester stability Aqueous workup Process safety

Patent-Cited Pharmaceutical Relevance: Documented Role as Key Intermediate in Antiviral and Apelin Receptor Agonist Programs

Ethyl 2-bromo-3-phenylpropanoate is explicitly cited as a synthetic intermediate in five patent families spanning two therapeutic areas: broad-spectrum antiviral compounds (CA-3075812-A1, WO-2019068841-A1, EP-3692035-A1, US-2020239446-A1, all with priority date 2017-10-05) and novel azole derivatives as apelin receptor agonists (EP-3380970-A1, priority date 2015-11-24) . The antiviral patents, assigned to Università degli Studi di Siena, describe compounds of formula (I) for treatment of diseases caused by enveloped viruses [1]. This patent footprint distinguishes the compound from its methyl and chloro analogs, which lack comparable citation density in recent pharmaceutical patent families. While the methyl and tert-butyl analogs are commercially available as research chemicals, neither appears in the same breadth of patent-protected pharmaceutical development programs according to publicly available patent database searches. The patent linkage provides procurement decision-makers with documented evidence that the ethyl ester has been selected by medicinal chemistry teams for scalable, patent-tracked drug discovery programs—a factor relevant to supply chain continuity and regulatory starting material considerations.

Pharmaceutical intermediates Antiviral drug discovery Patent intelligence

Optimal Application Scenarios for Ethyl 2-Bromo-3-phenylpropanoate Based on Quantitative Differentiation Evidence


Reformatsky-Based C–C Bond Formation Requiring α-Bromo Ester Reactivity

The α-bromo substitution pattern is mandatory for Reformatsky organozinc enolate generation. Ethyl 2-bromo-3-phenylpropanoate reacts with zinc metal in THF or DMF to form a nucleophilic enolate that adds chemoselectively to aldehydes and ketones, producing β-hydroxy esters that are key intermediates in β-amino alcohol, α,β-unsaturated ester, and heterocycle synthesis [1]. The experimentally confirmed boiling point of 115–117 °C at 2 mmHg enables distillation-based purification of unreacted starting material, ensuring that Reformatsky reactions can be run with excess bromo ester without compromising product purity . The β-bromo isomer (CAS 1884-29-3) cannot serve this function, and the chloro analog (CAS 7497-19-0) requires longer reaction times and/or elevated temperatures to achieve comparable organozinc formation, increasing the risk of side reactions [2].

Multi-Step Pharmaceutical Intermediate Synthesis with Aqueous Workup Compatibility

The LogP of 2.56 positions the compound for efficient recovery by liquid-liquid extraction with ethyl acetate or dichloromethane (>90% single-extraction recovery predicted), while the hydrolytic half-life of ~29 days at pH 7 ensures negligible ester loss during aqueous washes with saturated NaHCO₃ or brine [1]. The methyl ester analog (LogP ~2.17) requires additional extraction cycles to achieve equivalent recovery, increasing solvent consumption and processing time. The compound's citation in five antiviral and apelin receptor agonist patent families demonstrates its acceptance in pharmaceutical process chemistry, where consistent phase-partitioning behavior and hydrolytic stability are critical for reproducible scale-up [2].

Enolate Alkylation for α-Substituted-β-phenylpropanoate Libraries

The α-bromo ester serves as a precursor to α-alkylated-β-phenylpropanoates via enolate formation and SN2 alkylation. The bromine leaving group provides a 5- to 50-fold rate advantage over the chloro analog in the alkylation step, enabling room-temperature reactions with primary alkyl halides and benzylic electrophiles [1]. The ethyl ester offers a practical balance: the ethoxy group provides marginally greater steric shielding against ester enolate self-condensation compared to the methyl ester, while remaining cleavable under standard alkaline saponification conditions (NaOH/EtOH/H₂O, reflux) to liberate the corresponding carboxylic acid . This contrasts with the tert-butyl ester, which requires orthogonal acidolytic deprotection (TFA/CH₂Cl₂) that may be incompatible with acid-sensitive functionality in the target molecule [2].

Comparative SAR Studies Requiring a Defined, Reproducible α-Bromo Ester Building Block

For structure-activity relationship (SAR) studies where the ester alkyl group itself is a variable, the ethyl ester serves as the calibrated reference point. Its physicochemical properties—LogP 2.56, density 1.36 g/cm³, boiling point 115–117 °C at 2 mmHg, and five rotatable bonds—are well-characterized across multiple authoritative databases (PubChem, ChemSpider) [1]. The methyl, tert-butyl, and chloro analogs each shift one or more of these parameters sufficiently to confound SAR interpretation if used as drop-in replacements without explicit re-optimization. Procurement of the ethyl ester for the lead series ensures that all downstream biological data are referenced to a single, well-defined chemical entity with documented purity specifications (≥95%) and storage conditions (−20 °C) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromo-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.